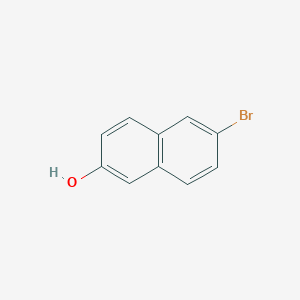

6-Bromo-2-naphthol

描述

RN given refers to cpd with specified bromide locant

Structure

3D Structure

属性

IUPAC Name |

6-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDFTMJPQJXGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074551 | |

| Record name | 6-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15231-91-1 | |

| Record name | 6-Bromo-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15231-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87F10AHZ3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Bromo-2-naphthol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 6-Bromo-2-naphthol, a key intermediate in organic synthesis with significant applications in the pharmaceutical and materials science industries. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its chemical reactivity.

Physicochemical Properties

This compound is a brominated derivative of 2-naphthol (B1666908), presenting as a white to off-white or slightly beige crystalline powder.[1][2][3] Its core structure consists of a naphthalene (B1677914) ring system with a hydroxyl group at the 2-position and a bromine atom at the 6-position.[4] This substitution pattern significantly influences its chemical reactivity and physical properties.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | 6-bromonaphthalen-2-ol | [5] |

| CAS Number | 15231-91-1 | [6] |

| Molecular Formula | C₁₀H₇BrO | [6] |

| Molecular Weight | 223.07 g/mol | [6] |

| Appearance | White to cream to pink to pale brown or grey powder | [1][7] |

| Property | Value | Reference |

| Melting Point | 122-132 °C | [2][7][8] |

| Boiling Point | 353.8 °C at 760 mmHg | [1][6] |

| 200-205 °C at 20 mmHg | [9] | |

| Density | 1.614 g/cm³ | [1] |

| Flash Point | 167.8 °C | [1][6] |

| Vapor Pressure | 1.71 x 10⁻⁵ mmHg at 25°C | [1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, benzene, and other organic solvents. | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Spectra available for review.[10][11] |

| ¹³C NMR | Spectra available for review.[5] |

| Infrared (IR) | Spectra available for review.[5][12][13] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, showing characteristic fragmentation patterns.[5][14] |

Experimental Protocols

Synthesis of this compound from 2-Naphthol

This protocol is adapted from established organic synthesis procedures.[9][15] It involves the bromination of 2-naphthol to form 1,6-dibromo-2-naphthol, followed by a reduction step.

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Mossy Tin

-

Deionized Water

Procedure:

-

Bromination:

-

In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 1 mole of 2-naphthol in glacial acetic acid.[9]

-

Slowly add a solution of 2 moles of bromine in glacial acetic acid through the dropping funnel with gentle shaking. The reaction is exothermic, and cooling may be necessary.[9][15]

-

After the addition is complete, add water and heat the mixture to boiling to ensure the bromination reaction goes to completion.[9][15]

-

-

Reduction:

-

Isolation and Purification:

-

Pour the filtrate into cold water to precipitate the crude this compound.[9][15]

-

Collect the precipitate by filtration and wash with cold water.[9]

-

Dry the crude product. For higher purity, the product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water.[9][15]

-

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 6-bromo-2-napthol [thepartyservicesweb.com]

- 5. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 15231-91-1 | FB10626 | Biosynth [biosynth.com]

- 7. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound CAS#: 15231-91-1 [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound(15231-91-1) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(15231-91-1) IR Spectrum [m.chemicalbook.com]

- 13. 2-Naphthalenol, 6-bromo- [webbook.nist.gov]

- 14. 2-Naphthalenol, 6-bromo- [webbook.nist.gov]

- 15. m.youtube.com [m.youtube.com]

6-Bromo-2-naphthol: A Comprehensive Technical Guide

CAS Number: 15231-91-1

Synonyms: 6-Bromonaphthalen-2-ol, 2-Naphthalenol, 6-bromo-, 6-Bromo-beta-naphthol

This technical guide provides an in-depth overview of 6-Bromo-2-naphthol, a versatile aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document covers the compound's chemical and physical properties, detailed synthesis protocols, and its applications, particularly in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a halogenated derivative of 2-naphthol (B1666908). It is a solid at room temperature, typically appearing as an off-white to beige powder. The presence of the bromine atom and the hydroxyl group on the naphthalene (B1677914) core imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇BrO |

| Molecular Weight | 223.07 g/mol |

| Melting Point | 122-124 °C |

| Boiling Point | 353.8 °C at 760 mmHg |

| Density | 1.614 g/cm³ |

| Flash Point | 167.8 °C |

| Vapor Pressure | 1.71E-05 mmHg at 25°C |

| Appearance | Off-white to beige powder |

| Solubility | Insoluble in water; soluble in ethanol (B145695), benzene |

Synthesis of this compound

The synthesis of this compound is a well-established process in organic chemistry, typically involving the bromination of 2-naphthol followed by a reduction step. The following protocol is a common method for its preparation.

Experimental Protocol: Synthesis from 2-Naphthol

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Mossy Tin

-

Water

Procedure:

-

Bromination:

-

In a suitable reaction flask, dissolve 2-naphthol in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the 2-naphthol solution. The reaction is exothermic, and cooling may be necessary.

-

After the addition is complete, heat the mixture to boiling to ensure the completion of the bromination reaction, forming 1,6-dibromo-2-naphthol (B94854).

-

-

Reduction:

-

To the hot reaction mixture, cautiously add water.

-

Cool the mixture slightly and add mossy tin in portions. The reaction with tin is vigorous.

-

Reflux the mixture for several hours until the tin has completely reacted. This step reduces the 1,6-dibromo-2-naphthol to this compound.

-

-

Isolation and Purification:

-

After the reduction is complete, cool the reaction mixture. The product will precipitate.

-

Filter the crude product and wash it with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetic acid and water, to yield a pure, crystalline product.

-

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and is a subject of interest in medicinal chemistry research.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The chemical structure of this compound makes it a versatile precursor for more complex molecules. It is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and has been investigated for its potential in developing anticancer agents.[] Its flavonoid-like structure has led to suggestions of potential steroid hormone activity.[]

Synergistic Antibacterial Activity

Recent studies have highlighted the potential of this compound in combating multidrug-resistant bacteria. Research has shown that it can act synergistically with antibiotics like polymyxin (B74138) B against strains of Acinetobacter baumannii.[] The proposed mechanism involves this compound increasing the permeability of the bacterial cell membrane, thereby enhancing the efficacy of the antibiotic.[]

Research Applications

Beyond its role as a synthetic intermediate, this compound is also used in various research applications. It can be used as a probe in real-time polymerase chain reaction (PCR) applications and in the synthesis of fluorescent dyes.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this chemical. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Molecular structure and weight of 6-Bromo-2-naphthol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and synthesis of 6-Bromo-2-naphthol. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

This compound, with the IUPAC name 6-bromonaphthalen-2-ol, is a brominated derivative of 2-naphthol (B1666908). Its chemical formula is C10H7BrO. The molecule consists of a naphthalene (B1677914) ring system substituted with a hydroxyl group at position 2 and a bromine atom at position 6. This substitution pattern is crucial for its chemical reactivity and applications.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C10H7BrO | |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Off-white to slightly beige powder | |

| Melting Point | 122-130 °C | |

| Boiling Point | 353.8 °C at 760 mmHg | |

| Density | 1.614 g/cm³ | |

| CAS Number | 15231-91-1 | |

| InChIKey | YLDFTMJPQJXGSS-UHFFFAOYSA-N | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), acetone, chloroform, and methanol. |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR, ¹³C NMR, IR, and Mass Spectra are available in various databases such as the NIST WebBook and ChemicalBook.

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and well-documented procedure involves the bromination of 2-naphthol followed by a selective reduction.

Synthesis of this compound from 2-Naphthol

This two-step synthesis is adapted from a procedure published in Organic Syntheses.

Step 1: Bromination of 2-Naphthol to 1,6-Dibromo-2-naphthol

-

In a round-bottomed flask, dissolve 1 mole of 2-naphthol in glacial acetic acid.

-

Slowly add a solution of 2 moles of bromine in glacial acetic acid to the flask with gentle shaking. The reaction is exothermic, and cooling may be necessary.

-

After the addition is complete, add water to the reaction mixture and heat it to boiling. This step helps to complete the bromination.

Step 2: Reduction of 1,6-Dibromo-2-naphthol to this compound

-

Cool the mixture from the previous step to 100°C and add mossy tin in portions.

-

Continue boiling the mixture until all the tin has dissolved. The tin reduces the bromine at the 1-position.

-

After the reaction is complete, cool the mixture to 50°C and filter it to remove the tin salts.

-

Pour the filtrate into cold water to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash it with cold water.

Purification

The crude this compound can be purified by the following methods:

-

Vacuum Distillation: The crude product can be distilled under reduced pressure.

-

Crystallization: Further purification can be achieved by crystallization from a solvent mixture such as ethanol and water or benzene (B151609) and petroleum ether.

Applications in Research and Development

This compound is a versatile intermediate with applications in various fields:

-

Pharmaceuticals: It serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and potential anticancer agents.

-

Agrochemicals: It is used in the manufacturing of fungicides and herbicides.

-

Dyes and Pigments: The compound is utilized in the synthesis of high-performance azo dyes.

-

Electronic Materials: It is a building block for organic semiconductors used in OLED displays.

-

Biochemical Research: this compound is used as a room-temperature phosphorescence (RTP) probe and has shown synergistic activity with antibiotics like polymyxin.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

A Technical Guide to the Solubility of 6-Bromo-2-naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Bromo-2-naphthol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on reported qualitative solubility and provides a detailed experimental framework for researchers to determine precise solubility values tailored to their specific laboratory conditions.

Introduction to this compound

This compound is an organic compound featuring a naphthalene (B1677914) backbone substituted with a hydroxyl group (-OH) and a bromine atom (-Br).[1] This structure imparts a combination of hydrophobic (naphthalene ring) and polar (hydroxyl group) characteristics, influencing its solubility profile.[1] It is a white to light yellow crystalline powder and is utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[2][3] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile of this compound

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Type | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 55 mg/mL (Sonication recommended)[4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2][3] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble[2] |

| Benzene | C₆H₆ | Nonpolar | Soluble[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[5] |

| Methanol | CH₃OH | Polar Protic | Soluble[5] |

| Water | H₂O | Polar Protic | Sparingly soluble/Insoluble[2] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a general and robust methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately filter the solution through a chemically inert syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While specific quantitative data is sparse, the provided qualitative information and detailed experimental protocols empower researchers to generate the precise data required for their work. The outlined methodologies are standard in the field and, when followed diligently, will yield accurate and reproducible solubility measurements, which are indispensable for the successful application of this compound in research and development.

References

Stability and Storage of 6-Bromo-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromo-2-naphthol. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.

Chemical and Physical Properties

This compound is a brominated derivative of 2-naphthol, presenting as a solid, off-white to slightly beige powder. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇BrO | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Melting Point | 122-124 °C | [2] |

| Appearance | Off-white to beige powder | [3] |

| Solubility | Soluble in Chloroform, Methanol | [4] |

| pKa | 9.26 ± 0.40 (Predicted) | [4] |

Stability Profile and Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The compound is stable under recommended storage conditions, but can be susceptible to degradation under adverse environments.

Recommended Storage

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Protection from light is also recommended to prevent potential photodegradation. For long-term storage, specific temperature conditions have been suggested to maximize shelf-life.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and expected stability based on available data.

| Form | Storage Temperature | Shelf-Life |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Data sourced from a Certificate of Analysis.[5]

Incompatible Materials

To prevent degradation, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can lead to chemical reactions that compromise the purity of the compound.

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific degradation products for this compound are not extensively documented in publicly available literature, general degradation pathways for phenolic and brominated aromatic compounds can be anticipated under stress conditions.

Typical Stress Conditions

Forced degradation studies for compounds like this compound typically involve exposure to the following conditions:

-

Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with bases (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Heating the solid compound at a high temperature.

-

Photolytic Stress: Exposing the compound to UV and visible light.[6]

Potential Degradation Products

Under these stress conditions, potential degradation pathways could include:

-

Oxidation: The naphthalene (B1677914) ring system and the hydroxyl group are susceptible to oxidation, potentially leading to the formation of quinone-type structures or ring-opened products.

-

Hydrolysis: While the bromo and hydroxyl groups are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to debromination or other reactions.

-

Photodegradation: Aromatic compounds can undergo various reactions upon exposure to light, including oxidation and polymerization.

Further experimental work, utilizing techniques such as LC-MS and NMR, is required for the definitive identification and characterization of the degradation products of this compound.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

The following is a general protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method can be used to separate the parent compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water is a common starting point for the analysis of naphthalene derivatives.[7] The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to resolve all degradation products. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[7]

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to a known concentration.

-

Forced Degradation Sample Preparation: Subject this compound to forced degradation conditions as described in Section 3.1. Neutralize the acidic and basic samples before injection.

-

Chromatographic Analysis: Inject the standard solution and the stressed samples into the HPLC system.

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (the ability to resolve the parent peak from degradation products), linearity, accuracy, precision, and robustness.

Biological Activity and Signaling Pathway Interaction

Recent research has highlighted the biological activity of this compound, particularly its synergistic effect with the antibiotic polymyxin (B74138) B against the bacterium Acinetobacter baumannii. This interaction provides a valuable context for its potential application in drug development.

Synergistic Mechanism with Polymyxin B

Polymyxin B exerts its antibacterial effect by binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane destabilization and increased permeability, ultimately causing cell death.

This compound has been shown to enhance the efficacy of polymyxin B. The proposed mechanism involves this compound increasing the permeability of the bacterial cell membrane, which facilitates the entry of polymyxin B and enhances its disruptive action on the outer membrane.

Experimental Workflow for Assessing Synergy

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] this compound from Silene armeria extract sensitizes Acinetobacter baumannii strains to polymyxin | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. biotech-asia.org [biotech-asia.org]

- 6. This compound: RTP Enhancement and Synergy with Polymyxin_Chemicalbook [chemicalbook.com]

- 7. Frontiers | Synergistic Killing of Polymyxin B in Combination With the Antineoplastic Drug Mitotane Against Polymyxin-Susceptible and -Resistant Acinetobacter baumannii: A Metabolomic Study [frontiersin.org]

An In-depth Technical Guide to the Health and Safety of 6-Bromo-2-naphthol

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 6-Bromo-2-naphthol (CAS No. 15231-91-1), a compound utilized in various organic synthesis applications, including as a dye and pharmaceutical intermediate.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| Appearance | Off-white to beige powder/solid |

| Molecular Formula | C10H7BrO |

| Molecular Weight | 223.07 g/mol |

| Melting Point | 122-130 °C / 252-266 °F |

| Boiling Point | 353.8 °C at 760 mmHg |

| Flash Point | 167.8 °C |

| Density | 1.614 g/cm³ |

| Solubility | Insoluble in water. Soluble in benzene (B151609) and ethanol. |

| Vapor Pressure | 1.71E-05 mmHg at 25°C |

Exposure Controls and Personal Protection

To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls:

-

Work in a well-ventilated area, preferably outdoors or in a fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment:

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Impervious clothing is recommended. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask (type N95, US) is recommended. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. |

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Wash hands and any exposed skin thoroughly after handling.

-

Minimize dust generation and accumulation.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store at room temperature. Some suppliers recommend storage at 2°C - 8°C and protection from light.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs or persists. |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

Personal Precautions:

-

Ensure adequate ventilation.

-

Use personal protective equipment as required.

-

Avoid dust formation.

-

Evacuate unnecessary personnel to a safe area.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

Methods for Containment and Cleaning Up:

-

Sweep up and shovel the material into suitable containers for disposal.

-

Collect and arrange for disposal.

Analysis of 6-Bromo-2-naphthol: A Structural Classification

For Immediate Release

This document addresses the chemical classification of 6-Bromo-2-naphthol, specifically examining whether it belongs to the flavonoid family of molecules. This analysis is based on the fundamental structural definitions of both flavonoids and naphthol derivatives.

Core Question: Is this compound a Flavonoid?

No, this compound is not a flavonoid. The classification of a molecule is determined by its core chemical skeleton. This compound is a derivative of naphthalene (B1677914), while flavonoids are characterized by a completely different multi-ring structure.

Fundamental Chemical Structures

A comparative analysis of the foundational structures reveals clear distinctions.

-

Flavonoid Structure: Flavonoids are a class of polyphenolic compounds defined by a 15-carbon skeleton.[1] This framework, denoted as C6-C3-C6, consists of two benzene (B151609) rings (an A-ring and a B-ring) connected by a three-carbon chain that forms an oxygen-containing heterocyclic ring (the C-ring).[2][3][4] This three-ring structure is the indispensable characteristic of all molecules in the flavonoid class.[5]

-

This compound Structure: This molecule is a member of the naphthol class of compounds.[6] Its core is naphthalene, an aromatic hydrocarbon composed of two fused benzene rings. Specifically, it is a derivative of 2-naphthol, with a bromine atom substituted at the 6th position.[6] Its molecular formula is C₁₀H₇BrO.[7][8]

The fundamental difference lies in the carbon skeleton: flavonoids possess a C6-C3-C6 three-ring system, whereas this compound is built upon a two-ring naphthalene base.

Structural Comparison Visualization

The logical distinction between the two molecular backbones is illustrated below. The diagram shows that the essential structural requirements for a flavonoid are not met by this compound.

Conclusion for Researchers

For professionals in chemical research and drug development, precise molecular classification is critical. This compound's identity as a substituted naphthol, not a flavonoid, dictates its expected chemical properties, potential synthetic pathways, and biological interactions. It lacks the C6-C3-C6 backbone that defines the extensive family of flavonoids and therefore should not be categorized as such in research, library screening, or developmental programs.

References

- 1. Flavonoid - Wikipedia [en.wikipedia.org]

- 2. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semmelweis.hu [semmelweis.hu]

- 6. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 15231-91-1 | FB10626 | Biosynth [biosynth.com]

- 8. This compound 97 15231-91-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity of the Naphthalene Ring in 6-Bromo-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the naphthalene (B1677914) ring in 6-Bromo-2-naphthol. This versatile building block is of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other functional materials. This document details the influence of the bromo and hydroxyl substituents on the reactivity of the naphthalene core towards various transformations, including electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling methodologies.

Core Concepts: Substituent Effects on the Naphthalene Ring

The reactivity of the naphthalene ring in this compound is primarily governed by the electronic effects of its two substituents: the electron-donating hydroxyl (-OH) group and the electron-withdrawing but ortho-, para-directing bromo (-Br) group.

The hydroxyl group at the C-2 position is a strongly activating, ortho-, para-directing group. Through its +M (mesomeric) effect, it increases the electron density of the naphthalene ring, particularly at the positions ortho and para to it (C-1, C-3, and in a broader sense, the peri-position C-8). This activation facilitates electrophilic attack.

The bromo group at the C-6 position exhibits a dual electronic effect. It is deactivating due to its -I (inductive) effect, withdrawing electron density from the ring and making it less nucleophilic. However, through its +M effect (lone pair donation), it directs incoming electrophiles to the ortho and para positions (C-5 and C-7).

The interplay of these two substituents dictates the regioselectivity of various reactions, making this compound a molecule with distinct and predictable reactivity at several positions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on this compound are directed by the powerful activating effect of the hydroxyl group. The primary sites of substitution are the positions activated by the -OH group.

General Reactivity and Regioselectivity

The most activated positions for electrophilic attack on the this compound ring are C-1 and C-3 due to the strong directing effect of the C-2 hydroxyl group. The bromine at C-6 has a lesser influence on the regioselectivity of EAS reactions on the same ring.

Logical Flow of Electrophilic Aromatic Substitution Regioselectivity:

The Versatility of 6-Bromo-2-naphthol: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and burgeoning applications of 6-Bromo-2-naphthol, a pivotal intermediate in organic and medicinal chemistry.

For Immediate Release:

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. This document outlines its fundamental properties, established synthesis protocols, and explores its expanding role in various scientific domains, from pharmaceuticals to materials science.

Core Chemical and Physical Properties

This compound (CAS No. 15231-91-1) is a halogenated aromatic compound, appearing as an off-white to slightly beige or pink crystalline powder.[1][2][3][4] Its core structure consists of a naphthalene (B1677914) ring substituted with a hydroxyl group at the 2-position and a bromine atom at the 6-position.[5][6] This substitution pattern imparts a unique reactivity profile, making it a valuable precursor in diverse synthetic applications.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₇BrO | [3][8] |

| Molecular Weight | 223.07 g/mol | [3][8] |

| Melting Point | 121-129 °C | [1][2][3][8][9] |

| Boiling Point | 200-205 °C at 20 mmHg (0.267 kPa) | [1][9] |

| Appearance | Off-white to beige/pink powder | [2][3][4] |

| Solubility | Soluble in benzene, ethanol (B145695), and acetone; sparingly soluble in water. | [1][5] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 2-naphthol (B1666908) followed by a reduction step. Several methods have been reported, with variations in reagents and conditions.

Traditional Synthesis via Bromination and Reduction with Tin

A well-established method involves the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol (B94854), which is then selectively reduced.[9][10]

Experimental Protocol:

-

Bromination: In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 144 g (1 mole) of 2-naphthol and 400 ml of glacial acetic acid.[9]

-

Slowly add a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid through the dropping funnel over 15-30 minutes, with gentle shaking. The reaction is exothermic, and cooling may be necessary.[9][10]

-

After the addition is complete, add 100 ml of water and heat the mixture to boiling.[9]

-

Reduction: Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin dissolves. Repeat this with a second 25 g portion of tin. Finally, add a third portion of 100 g of tin (total of 150 g).[9][10]

-

Boil the mixture for 3 hours.[9]

-

Cool the reaction to 50°C and filter to remove tin salts. Wash the collected solids with 100 ml of cold acetic acid and combine the filtrates.[9]

-

Pour the filtrate into 3 liters of cold water to precipitate the crude this compound.[9]

-

Filter the precipitate, wash with cold water, and dry at 100°C. The crude product can be purified by vacuum distillation and recrystallization from a mixture of acetic acid and water to yield a white product.[9] The yield of the crude product is typically high, around 96-100%.[9]

Alternative Synthesis and Purification Methods

Other reported synthesis methods include the reduction of 1,6-dibromo-2-naphthol using hydriodic acid or stannous chloride.[9][11] A newer, patented process utilizes hydrogen peroxide and ferric bromide for bromination, followed by reduction with nano Pd/Fe, reporting a yield of 95.3% and purity of 99.55%.[1] Purification can also be achieved by crystallization from ethanol or a benzene/petroleum ether mixture.[2][3]

Potential Applications of this compound

This compound is a versatile intermediate with applications spanning several fields of chemical science.[1][6][7]

Pharmaceutical Intermediate

A primary application of this compound is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[12] It is a precursor to 6-bromo-2-methoxynaphthalene, which is then converted to drugs such as naproxen (B1676952) and nabumetone.[12] This highlights its significance in medicinal chemistry and drug manufacturing. Furthermore, it is described as a flavonoid molecule with potential steroid hormone activity that may be useful in anticancer therapy.[2][3][13][]

Organic Synthesis and Material Science

As a fundamental building block, this compound is instrumental in the creation of a wide array of complex organic molecules.[6][7] Its reactive sites—the hydroxyl group and the bromo-substituted aromatic ring—allow for a variety of chemical transformations. It serves as a precursor for:

-

Dye Intermediates: Used in the synthesis of various dyes.[1][15]

-

Liquid Crystal Materials: A raw material for the production of liquid crystals.[1][16]

-

Agrochemicals: A building block for insecticides and germicides.[1][13]

-

Photoacid Catalysis: It has been shown to function as a photoacid catalyst for the synthesis of acetals under visible light irradiation.[17]

Analytical and Biological Research

Recent studies have highlighted novel applications of this compound in analytical and biological research:

-

Room-Temperature Phosphorescence (RTP) Probe: It can form a complex with β-cyclodextrin, which exhibits room-temperature phosphorescence.[][18][19] This property allows for its use in real-time monitoring of PCR reactions and quantification of nucleic acid sequences.[18][19]

-

Synergistic Antibacterial Activity: this compound has been shown to act synergistically with the antibiotic polymyxin (B74138) against Acinetobacter baumannii.[19] It appears to increase the permeability of the bacterial cell membrane, enhancing the efficacy of the antibiotic.[19]

Table 2: Investigated Biological Activities of this compound and its Derivatives

| Activity | Target/Mechanism | Compound Type | Reference |

| Anticancer | Potential steroid hormone activity | This compound | [2][3][13][] |

| Anticancer | Inhibition of HCT116, PC9, and A549 cell lines | Naphthoquinone-naphthol derivatives | [20] |

| Antibacterial | Synergism with polymyxin against Acinetobacter baumannii | This compound | [19] |

| Antibacterial | Activity against Staphylococcus aureus and Escherichia coli | Azo dye derivatives | [18] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra available for structural confirmation. | [21][22] |

| ¹³C NMR | Data available for detailed structural analysis. | [23] |

| IR Spectroscopy | Spectra available, showing characteristic functional group absorptions. | [23][24] |

| Mass Spectrometry | Molecular weight confirmed by mass spectral data. | [25] |

Conclusion

This compound has emerged as a chemical intermediate of significant industrial and academic interest. Its straightforward synthesis, coupled with its versatile reactivity, has established its role in the production of pharmaceuticals and other fine chemicals. Ongoing research continues to unveil new applications in areas such as analytical probes and synergistic therapeutics, indicating a promising future for this multifaceted compound. This guide provides a foundational understanding for researchers looking to explore the potential of this compound in their respective fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 15231-91-1 [chemicalbook.com]

- 3. This compound CAS#: 15231-91-1 [m.chemicalbook.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 15231-91-1: 6-Bromo-2-naphthalenol | CymitQuimica [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 15231-91-1 | FB10626 | Biosynth [biosynth.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. US6121500A - Production of this compound and derivatives - Google Patents [patents.google.com]

- 13. This compound CAS 15231-91-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. This compound: RTP Enhancement and Synergy with Polymyxin_Chemicalbook [chemicalbook.com]

- 20. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound(15231-91-1) 1H NMR spectrum [chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

- 23. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 2-Naphthalenol, 6-bromo- [webbook.nist.gov]

- 25. 2-Naphthalenol, 6-bromo- [webbook.nist.gov]

Methodological & Application

Synthesis of 6-Bromo-2-naphthol: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-2-naphthol from 2-naphthol (B1666908). The synthesis is a two-step process involving the initial bromination of 2-naphthol to form an intermediate, 1,6-dibromo-2-naphthol, followed by a selective reduction to yield the final product. This protocol is based on established and reliable procedures, offering high yields and purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and organic materials.[1][2] Notably, it serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen. The procedure outlined here follows a well-documented pathway that is both efficient and scalable for laboratory settings. The process first involves the dibromination of the activated aromatic ring of 2-naphthol, followed by a selective reduction of the bromine at the 1-position.

Reaction Scheme

The overall synthesis can be represented by the following reaction scheme:

-

Bromination: 2-Naphthol reacts with bromine in glacial acetic acid to form 1,6-dibromo-2-naphthol.

-

Reduction: The intermediate, 1,6-dibromo-2-naphthol, is then reduced using mossy tin in acetic acid to selectively remove the bromine atom at the 1-position, yielding this compound.

Experimental Protocol

This protocol is adapted from established procedures found in Organic Syntheses.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) |

| 2-Naphthol (β-naphthol) | 144.17 | 144 g (1 mole) |

| Bromine | 159.808 | 320 g (2 moles) |

| Glacial Acetic Acid | 60.052 | ~500 mL |

| Mossy Tin | 118.71 | 150 g (1.27 gram atoms) |

| Water | 18.015 | As needed |

Equipment:

-

3 L Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Vacuum filtration setup (Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

Step 1: Bromination of 2-Naphthol

-

In a 3 L round-bottom flask, place 144 g (1 mole) of 2-naphthol and 400 mL of glacial acetic acid.[3]

-

Prepare a solution of 320 g (2 moles) of bromine in 100 mL of glacial acetic acid. Caution: Bromine is highly corrosive and volatile. This step must be performed in a well-ventilated fume hood.[1]

-

Fit the flask with a dropping funnel and a reflux condenser. Add the bromine solution dropwise to the 2-naphthol mixture over a period of 15-30 minutes with gentle shaking.[3] The 2-naphthol will dissolve, and the reaction is exothermic. Cooling may be necessary to prevent excessive loss of hydrogen bromide gas.[3][4]

-

After the addition is complete, add 100 mL of water to the flask and heat the mixture to boiling.[3]

Step 2: Reduction of 1,6-Dibromo-2-naphthol

-

Cool the reaction mixture to 100°C and add 25 g of mossy tin.[3] Re-attach the reflux condenser and continue boiling until the tin has dissolved.

-

Add a second 25 g portion of tin and continue boiling until it dissolves.[3]

-

Add a final portion of 100 g of tin and boil the mixture for an additional 3 hours.[3]

Step 3: Isolation and Purification of Crude this compound

-

Cool the reaction mixture to 50°C and filter it with suction to remove the crystalline tin salts.[3][4]

-

Wash the collected tin salts on the funnel with 100 mL of cold glacial acetic acid, adding the washings to the filtrate.[3]

-

Pour the filtrate into 3 L of cold water while stirring to precipitate the crude this compound.[3]

-

Collect the precipitate by suction filtration and wash it with 1 L of cold water.[3]

-

Dry the crude product at 100°C. The yield of the crude product is typically between 214–223 g (96–100%).[3] This product is often pinkish and may contain traces of tin but is suitable for many applications.[3]

Step 4: Further Purification (Optional)

For a higher purity product, the crude material can be purified by vacuum distillation followed by recrystallization.[3]

-

Vacuum Distillation: Distill the crude product under vacuum. The boiling point of this compound is 200–205°C at 20 mmHg.[3]

-

Recrystallization: Dissolve the distilled product in a minimal amount of hot glacial acetic acid. For every 25 g of distillate, use approximately 75 mL of acetic acid.[3] Add water (around 150 mL for every 75 mL of acetic acid) until the solution becomes cloudy, then reheat to boiling to redissolve the precipitate.[3][4] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.[4]

-

Collect the white, crystalline product by suction filtration and dry under vacuum.

Quantitative Data Summary

| Parameter | Value | Reference |

| Crude Product | ||

| Yield | 96–100% | [3] |

| Melting Point | 123–127°C | [3] |

| Appearance | Pink solid | [3] |

| Purified Product | ||

| Yield (after distillation) | 77-96% | [4] |

| Boiling Point | 200–205°C / 20 mmHg | [3] |

| Melting Point | 127–129°C | [3][5][6] |

| Appearance | White, needle-like crystals | [1][2] |

| Purity (after recrystallization) | >99.5% | [1][2] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Bromine: is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: is corrosive. Avoid contact with skin and eyes.

-

The reaction is exothermic and evolves hydrogen bromide gas , which is corrosive. Ensure proper ventilation and consider using a gas trap.

-

The use of a heating mantle requires careful monitoring to control the temperature.

Conclusion

The described method for synthesizing this compound from 2-naphthol is a robust and high-yielding procedure suitable for laboratory-scale production. By following this detailed protocol, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and materials science. For applications requiring very high purity, the optional distillation and recrystallization steps are recommended.

References

Application Notes and Protocols: The Role of 6-Bromo-2-naphthol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-naphthol is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring a naphthalene (B1677914) core with hydroxyl and bromo functional groups, makes it a versatile building block for the synthesis of a variety of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of pharmaceuticals, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs) and its emerging potential in the synthesis of novel anticancer agents.

Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a crucial precursor for the synthesis of several commercially successful NSAIDs, including naproxen (B1676952) and nabumetone. These drugs are widely used to reduce pain, fever, and inflammation. The global significance of this application is highlighted by the fact that approximately 28% of the global production of this compound in 2023 was allocated to the manufacturing of NSAIDs.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

NSAIDs synthesized from this compound exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these drugs prevent the production of prostaglandins, thereby reducing the inflammatory response. Most NSAIDs, including naproxen, are non-selective inhibitors of both COX-1 and COX-2.

Experimental Protocols: Synthesis of NSAID Precursors

The following are generalized protocols for key steps in the synthesis of NSAIDs starting from this compound.

Protocol 1: Methylation of this compound to 6-Bromo-2-methoxynaphthalene

This is a common initial step to prepare the direct precursor for drugs like naproxen and nabumetone.

Materials:

-

This compound

-

Dimethyl sulfate (B86663) (DMS) or Methyl iodide

-

Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

-

Solvent (e.g., Acetone, Methanol, or Dichloromethane)

-

Water

-

Extracting solvent (e.g., Ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., NaOH or K₂CO₃) to the solution and stir.

-

Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture at room temperature or under gentle reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude 6-Bromo-2-methoxynaphthalene.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of Nabumetone from 2-Bromo-6-methoxynaphthalene

This protocol outlines a palladium-catalyzed coupling reaction to introduce the butanone side chain.

Materials:

-

2-Bromo-6-methoxynaphthalene (derived from this compound)

-

Palladium catalyst (e.g., 10% Pd/C)

-

Copper(I) salt (e.g., Cu₂O or CuI)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Solvent (e.g., 1-methoxy-2-propanol (B31579) and water mixture)

-

Celite

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine 2-bromo-6-methoxynaphthalene, the palladium catalyst, copper(I) salt, triphenylphosphine, and potassium carbonate in the solvent mixture.

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Add 3-butyn-2-ol to the reaction mixture.

-

Heat the mixture to reflux (around 80-95°C) and monitor the reaction by TLC until completion (typically a few hours).

-

Cool the reaction to room temperature and dilute with a suitable solvent.

-

Filter the mixture through Celite to remove the catalyst.

-

The subsequent steps would involve hydrogenation of the alkyne and oxidation to the ketone to yield nabumetone, followed by purification.

Experimental Workflow for NSAID Synthesis

The general workflow for synthesizing NSAIDs from this compound involves a series of chemical transformations.

Potential in the Development of Anticancer Agents

The naphthalene scaffold, a core component of this compound, is present in numerous biologically active compounds and is being actively investigated for its anticancer potential. Derivatives of naphthol and naphthoquinone have shown promising cytotoxic activity against various cancer cell lines. While specific anticancer drugs directly synthesized from this compound are still in the research phase, its utility as a starting material for creating libraries of novel compounds for anticancer screening is significant.

Potential Mechanisms of Action

Naphthalene-based compounds have been reported to exhibit anticancer activity through various mechanisms, including:

-

Induction of Apoptosis: Programmed cell death is a key mechanism for eliminating cancer cells.

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent the proliferation of cancer cells.

-

Inhibition of Kinases: Many cellular signaling pathways involved in cancer progression are regulated by kinases, making them attractive drug targets.

-

Microtubule Disruption: Interfering with the dynamics of microtubules can inhibit cell division.

Quantitative Data: Cytotoxicity of Naphthol Derivatives

The following table summarizes the in vitro anticancer activity of some recently developed naphthoquinone-naphthol derivatives, demonstrating the potential of this chemical class.

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Compound 13 | HCT116 (Colon) | 1.18 | |

| PC9 (Lung) | 0.57 | ||

| A549 (Lung) | 2.25 | ||

| Compound 5 | HCT116 (Colon) | 5.27 | |

| PC9 (Lung) | 6.98 | ||

| A549 (Lung) | 5.88 | ||

| MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 | |

| MMZ-140C | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | |

| HT-29 (Colorectal) | 37.76 ± 3.2 |

Experimental Workflow for Anticancer Drug Discovery

A typical workflow for the discovery of novel anticancer agents from this compound involves the synthesis of a diverse library of derivatives, followed by systematic biological screening.

Application Notes and Protocols: 6-Bromo-2-naphthol as a Versatile Precursor for Nematic Liquid Crystal Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Bromo-2-naphthol as a key precursor in the synthesis of advanced liquid crystal materials. The naphthalene (B1677914) moiety within this precursor provides a rigid core structure, which is a fundamental characteristic for inducing mesomorphic behavior. This document will focus on the synthesis of a specific series of calamitic (rod-shaped) liquid crystals, namely 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, which exhibit a purely enantiotropic nematic phase.[1][2]

Introduction

This compound is a white, needle-like crystalline solid soluble in organic solvents like benzene (B151609) and ethanol.[1] Its chemical structure, featuring a naphthalene core with a hydroxyl group and a bromine atom, makes it a valuable intermediate for organic synthesis.[1] In the field of material science, it serves as a crucial building block for liquid crystals, which are essential components in display technologies and other advanced optical applications.[1] The rigid naphthalene core of this compound derivatives is a key feature that promotes the formation of liquid crystalline phases.

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from 2-naphthol (B1666908) through a two-step process of bromination and reduction.[1] A newer, more efficient method utilizes hydrogen peroxide and a nano Pd/Fe catalyst, resulting in a high yield and purity.[1]

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Traditional Method | Improved Method |

| Starting Material | 2-Naphthol | 2-Naphthol |

| Brominating Agent | Bromine in Acetic Acid | Hydrogen Peroxide, Ferric Bromide |

| Reducing Agent | Mossy Tin | Nano Pd/Fe catalyst |

| Yield | Lower | 95.3% |

| Purity | Contains Impurities | 99.55% |

| Environmental Impact | Use of corrosive and volatile bromine | Milder conditions |

Application in Liquid Crystal Synthesis: 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines

A notable application of this compound derivatives is in the synthesis of kinked liquid crystals. The following protocols are based on the synthesis of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines as described by Chia et al. (2015).[1][2] This class of compounds exhibits a stable nematic liquid crystal phase over a medium-high temperature range.[1][2]

The overall synthetic strategy involves two main stages:

-

Synthesis of the Precursor: Preparation of 6-alkoxy-2-bromonaphthalene from this compound.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling of the 6-alkoxy-2-bromonaphthalene with a suitable boronic acid derivative to form the final liquid crystal molecule.

Experimental Protocols

Protocol 1: Synthesis of 6-Alkoxy-2-bromonaphthalene (General Procedure)

This protocol describes the O-alkylation of this compound to introduce the flexible alkoxy side chain, which is crucial for modulating the liquid crystalline properties.

Materials:

-

This compound

-

1-Bromoalkane (e.g., 1-bromopropane, 1-bromobutane, etc.)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of this compound in acetone, add potassium carbonate and the corresponding 1-bromoalkane.

-

Reflux the mixture for 24 hours.

-

After cooling to room temperature, filter the mixture to remove insoluble salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

Protocol 2: Synthesis of 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines via Suzuki Coupling (General Procedure)

This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction to form the final liquid crystal molecule.

Materials:

-

6-Alkoxy-2-bromonaphthalene (from Protocol 1)

-

6-Methoxyquinoline-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Sodium carbonate (Na₂CO₃) solution

-

Ethanol

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction flask, dissolve the 6-alkoxy-2-bromonaphthalene and 6-methoxyquinoline-2-boronic acid in a mixture of toluene and ethanol.

-

Add the 2M aqueous sodium carbonate solution to the mixture.

-

Degas the mixture with nitrogen for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Reflux the mixture under a nitrogen atmosphere for 24 hours.

-

After cooling, extract the mixture with dichloromethane.

-

Wash the combined organic layers with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Characterization and Quantitative Data

The mesomorphic properties of the synthesized 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines were investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).[1][2] All compounds in the series (with alkoxy chain lengths from n=3 to 8) were found to exhibit a purely enantiotropic nematic phase.[1][2]

Table 2: Phase Transition Temperatures of 2-(6-Alkoxynaphthalen-2-yl)-6-methoxyquinolines (nO-NpQOMe) [2]

| Compound (n) | Heating (°C) | Cooling (°C) |

| 3 | Cr 213.7 N 234.2 I | I 220.1 N 173.4 Cr |

| 4 | Cr 193.9 N 214.4 I | I 202.8 N 161.2 Cr |

| 5 | Cr 180.6 N 197.2 I | I 188.3 N 146.5 Cr |

| 6 | Cr 172.9 N 189.9 I | I 181.5 N 141.2 Cr |

| 7 | Cr 169.8 N 186.4 I | I 178.6 N 137.9 Cr |

| 8 | Cr 162.4 N 179.0 I | I 172.5 N 135.5 Cr |

Cr = Crystalline phase, N = Nematic phase, I = Isotropic phase. Data obtained from Chia et al. (2015).[2]

The data indicates that as the length of the alkoxy chain (n) increases, the clearing temperatures (N to I transition) and melting points (Cr to N transition) generally decrease. This trend is typical for calamitic liquid crystals and demonstrates the tunability of the mesophase range by modifying the flexible tail.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of calamitic liquid crystals. The protocols provided herein offer a clear pathway for the preparation of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, a series of materials exhibiting a stable nematic phase. The straightforward synthetic route, coupled with the tunable mesomorphic properties, makes this class of compounds and their precursor, this compound, of significant interest for researchers in materials science and related fields.

References

Application Notes and Protocols for the Synthesis and Evaluation of 6-Bromo-2-naphthol Derivatives in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 6-Bromo-2-naphthol derivatives as a promising class of compounds for anticancer drug discovery. Detailed protocols for synthesis and key biological assays are included to facilitate further research and development in this area.

Introduction

Naphthalene-based compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The this compound scaffold, in particular, offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The introduction of a bromine atom at the 6-position can modulate the compound's lipophilicity, metabolic stability, and electronic properties, potentially enhancing its interaction with biological targets. This document outlines the synthesis of this compound and its subsequent derivatization, methods for evaluating anticancer activity, and insights into the potential signaling pathways involved.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically involves a two-stage process: first, the preparation of the this compound core, followed by its derivatization to generate a library of analogues.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-naphthol (B1666908) via bromination and subsequent reduction.

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Tin metal (mossy or granular)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)

Procedure:

Step 1: Bromination of 2-Naphthol to 1,6-Dibromo-2-naphthol (B94854)

-

In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (2 equivalents) in glacial acetic acid to the flask with stirring. The reaction is exothermic and will evolve hydrogen bromide gas, so it should be performed in a well-ventilated fume hood.

-

After the addition is complete, heat the mixture to reflux for a short period to ensure the reaction goes to completion.

-

Cool the reaction mixture and pour it into ice-water to precipitate the 1,6-dibromo-2-naphthol.

-

Collect the precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry the solid.

Step 2: Reduction of 1,6-Dibromo-2-naphthol to this compound

-

To a round-bottom flask containing the crude 1,6-dibromo-2-naphthol (1 equivalent), add ethanol and concentrated HCl.

-

Add tin metal (approximately 2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture and decant the solution to remove any unreacted tin.

-

Concentrate the solution under reduced pressure and then pour it into ice-water to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene (B151609) or an ethanol/water mixture) to yield pure this compound.

Protocol 2: Synthesis of this compound Derivatives via Betti Reaction